molecular formula C9H9F3N2 B1411525 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine CAS No. 1774894-33-5

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

Cat. No. B1411525
M. Wt: 202.18 g/mol
InChI Key: BOADJDSPZKLINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a pharmaceutical intermediate. This compound belongs to the class of pyridines and has a molecular formula of C8H9F3N2.

Mechanism Of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine is not well understood. However, it is believed to act as a GABA receptor agonist, which may contribute to its anticonvulsant properties.

Biochemical And Physiological Effects

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has been found to have anticonvulsant properties and has been shown to be effective in reducing the frequency and severity of seizures in patients with Lennox-Gastaut syndrome. It has also been found to have anxiolytic and sedative effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine in lab experiments is its high purity and stability. However, one limitation is its relatively low yield in the synthesis process.

Future Directions

There are several future directions for the research and development of 2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine. One potential direction is to further study its mechanism of action and explore its potential applications in the treatment of other neurological disorders. Another direction is to optimize the synthesis process to increase the yield and reduce the cost of production. Additionally, research could be conducted to investigate the potential environmental impact of this compound and develop strategies to mitigate any potential negative effects.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to be a useful intermediate in the synthesis of various drugs such as rufinamide, which is used to treat seizures in patients with Lennox-Gastaut syndrome.

properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-7-2-1-4-13-8(7)14-5-3-9(11,12)6-14/h1-2,4H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOADJDSPZKLINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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